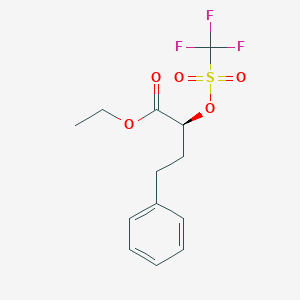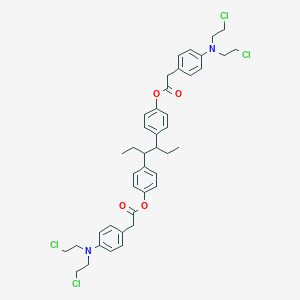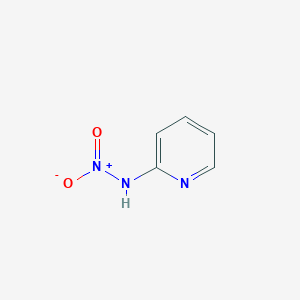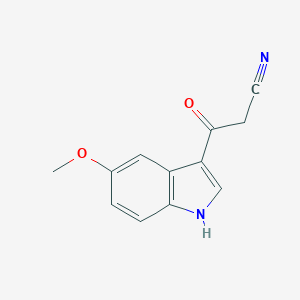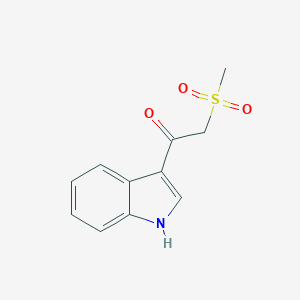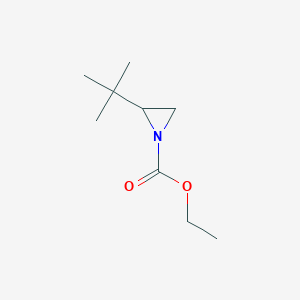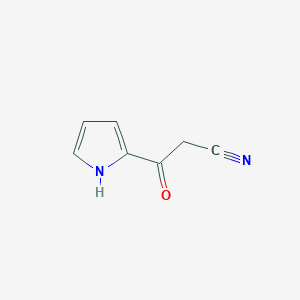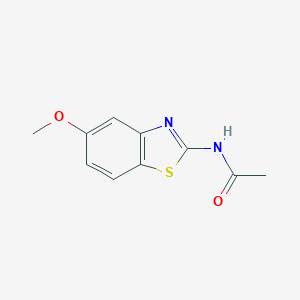
N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide, also known as BZ-423, is a small molecule drug that has shown potential in treating various autoimmune and inflammatory diseases. It was first synthesized by scientists at the University of Michigan in the early 2000s and has since been the subject of numerous scientific studies.
作用机制
The mechanism of action of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide involves the inhibition of a protein called mitochondrial benzodiazepine receptor (mBDZR). This protein is involved in regulating the immune system and is overexpressed in various autoimmune and inflammatory diseases. By inhibiting mBDZR, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide reduces the activity of immune cells, leading to a decrease in inflammation and autoimmune responses. Additionally, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
生化和生理效应
N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and autoimmune responses, leading to improvements in disease symptoms. Additionally, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth and metastasis. However, the specific biochemical and physiological effects of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide are still being studied, and further research is needed to fully understand its mechanisms of action.
实验室实验的优点和局限性
One advantage of using N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide in lab experiments is its specificity for mBDZR. This allows researchers to study the effects of mBDZR inhibition on various biological processes. Additionally, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of using N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, further research is needed to fully understand the potential side effects of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide and its long-term effects on biological systems.
未来方向
There are numerous future directions for research on N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanisms of action of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide and its potential therapeutic applications. This includes studying its effects on various autoimmune and inflammatory diseases, as well as its potential as an anti-cancer agent. Finally, there is a need for more comprehensive studies on the potential side effects of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide and its long-term effects on biological systems.
合成方法
The synthesis of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. The second step involves the reaction of this intermediate product with 5-methoxy-2-mercaptobenzothiazole to form N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide. The overall yield of this process is around 20%, and the purity of the final product is typically greater than 95%.
科学研究应用
N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. It has been shown to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and lupus. Additionally, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to have anti-tumor and anti-metastatic effects, making it a potential candidate for cancer treatment.
属性
CAS 编号 |
103040-91-1 |
|---|---|
产品名称 |
N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide |
分子式 |
C10H10N2O2S |
分子量 |
222.27 g/mol |
IUPAC 名称 |
N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2S/c1-6(13)11-10-12-8-5-7(14-2)3-4-9(8)15-10/h3-5H,1-2H3,(H,11,12,13) |
InChI 键 |
ZKNFVQNHIHCHEW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)OC |
规范 SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)OC |
同义词 |
Benzothiazole, 2-acetamido-5-methoxy- (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



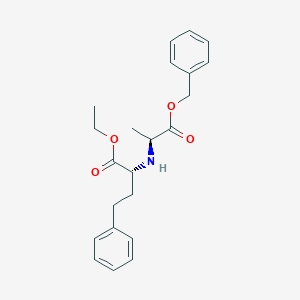
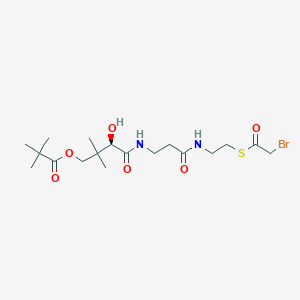
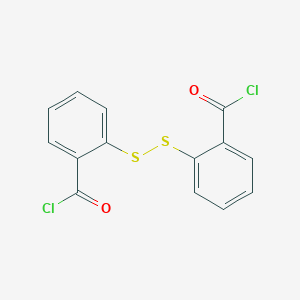
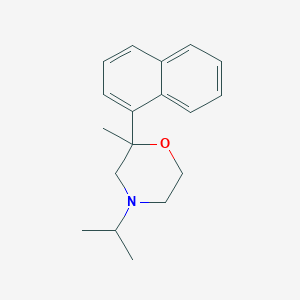
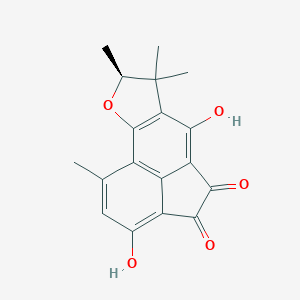
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B17473.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)
